

Application Notes and Protocols for 2-Chloroacrylamide in Chemical Probe Development

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Compound of Interest

Compound Name: 2-Chloroacrylamide

Cat. No.: B095450

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Introduction

2-Chloroacrylamide is an electrophilic moiety increasingly utilized in the design and synthesis of chemical probes for studying protein function and for the development of targeted covalent inhibitors. Its reactivity towards nucleophilic amino acid residues, particularly cysteine, allows for the formation of stable covalent bonds with target proteins. This enables a range of applications, from identifying novel drug targets to elucidating complex biological pathways. The chloro-substituent at the α -position enhances the electrophilicity of the β -carbon, tuning its reactivity for specific applications. This document provides detailed application notes and experimental protocols for the use of **2-chloroacrylamide**-based chemical probes.

Data Presentation

Quantitative Data on 2-Chloroacrylamide and Related Probes

The following tables summarize key quantitative data for **2-chloroacrylamide** and related covalent inhibitors, providing a reference for their reactivity and potency.

Compound	Target	Cell Line	IC50 (nM)	Reference
2-Chloroacetamide -based fragment	MurA	-	Low μM	[1]
2-Chloroacetamide -based fragment	MAO-A	-	4.0 - 314.0 μM	[1]
Cyanoacrylamide -based inhibitor	BTK	-	-	[2]

Note: Specific IC50 values for a wide range of **2-chloroacrylamide** probes are not readily available in a consolidated format in the public domain. The values provided are for structurally related chloroacetamide and cyanoacrylamide compounds to give an indication of the potential potency range.

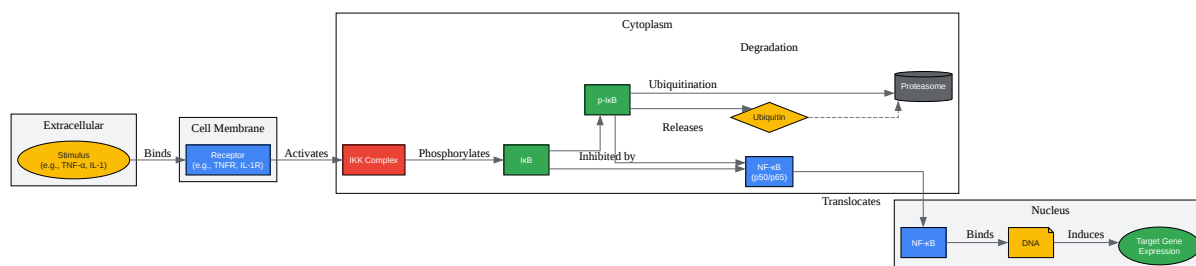
Reactant 1	Reactant 2	Second-order rate constant (k2) ($\text{M}^{-1}\text{s}^{-1}$)	Conditions	Reference
2-Chloromethyl acrylamide	Boc-Cys-OMe	1.17	ACN / PB (pH 7), 1:10 volume ratio	[3]
Acrylamide	L-Cysteine	-	pH 7.3	[4]
Acrylamide	L-Glutathione	-	pH 7.3	[4]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these chemical probes are used is crucial for understanding their application. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway often targeted by covalent inhibitors and a typical experimental workflow for target identification.

Canonical NF- κ B Signaling Pathway

This pathway is a central regulator of inflammation, immunity, and cell survival, and its components are frequently targeted by chemical probes.

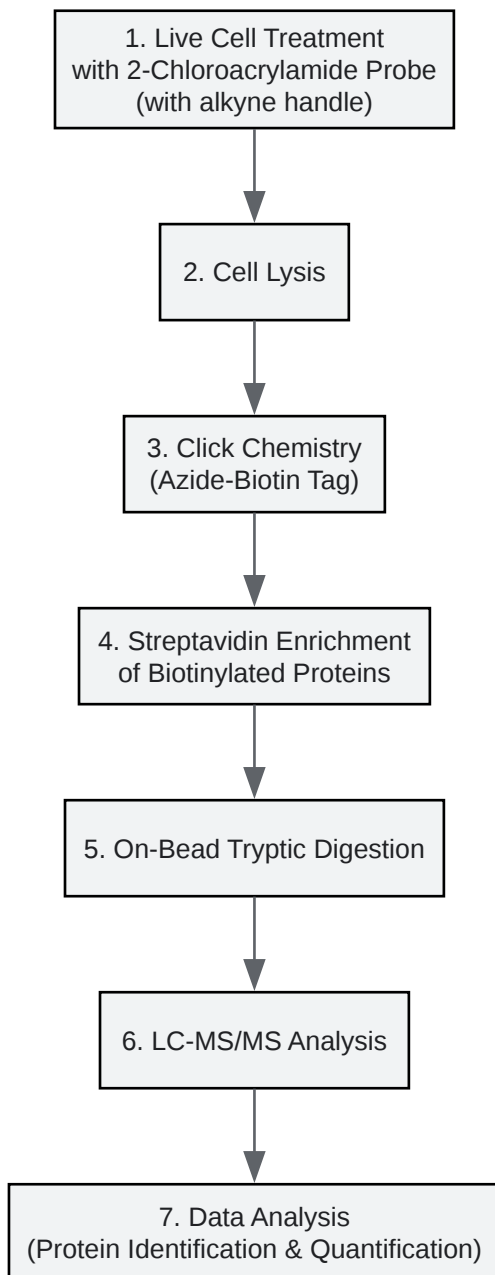


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Canonical NF-κB Signaling Pathway

MAPK/ERK Signaling Pathway

This pathway is critical for cell proliferation, differentiation, and survival, making it a common target for cancer therapeutics.



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References

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